REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10]C)=[CH:5][CH:4]=1.C[C:14]([O-:16])=[O:15].CC([O-])=O.CC([O-])=O.CC([O-])=O.[Pb+2].C(OC(OCC)OCC)C.Cl(O)(=O)(=O)=O>[OH-].[K+].O.CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH3:10])[C:14]([OH:16])=[O:15])=[CH:7][CH:8]=1 |f:1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the triethylorthoformate removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3
|
Type
|
FILTRATION
|
Details
|
the remaining precipitate filtered off
|
Type
|
WASH
|
Details
|
The CHCl3 solution was then washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield the crude ester
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the aqueous solution washed with diethylether (3×25 ml)
|
Type
|
WASH
|
Details
|
washed again with diethylether (3×25 ml)
|
Type
|
WASH
|
Details
|
The combined fractions from the second ether wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10]C)=[CH:5][CH:4]=1.C[C:14]([O-:16])=[O:15].CC([O-])=O.CC([O-])=O.CC([O-])=O.[Pb+2].C(OC(OCC)OCC)C.Cl(O)(=O)(=O)=O>[OH-].[K+].O.CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH3:10])[C:14]([OH:16])=[O:15])=[CH:7][CH:8]=1 |f:1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the triethylorthoformate removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3
|
Type
|
FILTRATION
|
Details
|
the remaining precipitate filtered off
|
Type
|
WASH
|
Details
|
The CHCl3 solution was then washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield the crude ester
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the aqueous solution washed with diethylether (3×25 ml)
|
Type
|
WASH
|
Details
|
washed again with diethylether (3×25 ml)
|
Type
|
WASH
|
Details
|
The combined fractions from the second ether wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10]C)=[CH:5][CH:4]=1.C[C:14]([O-:16])=[O:15].CC([O-])=O.CC([O-])=O.CC([O-])=O.[Pb+2].C(OC(OCC)OCC)C.Cl(O)(=O)(=O)=O>[OH-].[K+].O.CO>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([CH3:10])[C:14]([OH:16])=[O:15])=[CH:7][CH:8]=1 |f:1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the triethylorthoformate removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CHCl3
|
Type
|
FILTRATION
|
Details
|
the remaining precipitate filtered off
|
Type
|
WASH
|
Details
|
The CHCl3 solution was then washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield the crude ester
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
the aqueous solution washed with diethylether (3×25 ml)
|
Type
|
WASH
|
Details
|
washed again with diethylether (3×25 ml)
|
Type
|
WASH
|
Details
|
The combined fractions from the second ether wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.66 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |